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Compound of Interest

Compound Name:
4-(4-aminophenyl)-1H-indazol-3-

amine

CAS No.: 819058-89-4

Cat. No.: B1672853

Get Quote

Compound: 4-(4-aminophenyl)-1H-indazol-3-amine CAS: 819058-89-4 Target: FMS-like

Tyrosine Kinase 3 (FLT3) Primary Application: Acute Myeloid Leukemia (AML) Research /

Kinase Signaling Validation

Executive Summary & Mechanism of Action
4-(4-aminophenyl)-1H-indazol-3-amine, commercially designated as Flt3 Inhibitor IV, is a

potent, ATP-competitive inhibitor of the receptor tyrosine kinase FLT3.[1][2] Unlike broad-

spectrum multi-kinase inhibitors (e.g., sunitinib, sorafenib) that often exhibit significant cross-

reactivity with VEGFR and c-Kit, Flt3 Inhibitor IV demonstrates a distinct selectivity profile.

This compound is structurally significant as the bioactive core (scaffold) for the urea-based

inhibitor Linifanib (ABT-869). However, as a standalone probe, it offers a cleaner dissection of

FLT3-driven signaling pathways, particularly in AML models harboring the FLT3-ITD (Internal

Tandem Duplication) mutation.
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Potency: Exhibits an IC

of 43 nM against FLT3.[1]

Selectivity Window: Displays >100-fold selectivity over structurally related kinases such as

KDR/VEGFR-2 (IC

= 4.79 µM) and c-Kit (IC

= 7.36 µM). This high selectivity makes it an excellent tool for ruling out off-target VEGF-
driven effects in cellular assays.

Mode of Binding: Binds to the ATP-binding pocket of the kinase domain, preventing

autophosphorylation and downstream activation of STAT5, RAS/MAPK, and PI3K/AKT

pathways.

Compound Preparation & Handling
To ensure experimental reproducibility, strict adherence to solubility and storage protocols is

required. The free amine group makes this compound sensitive to oxidation and pH changes.

Solubility Profile
Solvent Max Solubility

Stock
Concentration

Stability (-20°C)

DMSO ~20 mg/mL 10 mM or 50 mM 6 Months

Ethanol < 1 mg/mL Not Recommended N/A

Water Insoluble N/A Unstable

Stock Solution Protocol
Calculate Mass: For a 10 mM stock, dissolve 2.24 mg of powder in 1.0 mL of anhydrous

DMSO (Molecular Weight: 224.26 g/mol ).

Dissolution: Vortex vigorously for 30–60 seconds. If particulates persist, sonicate in a water

bath at room temperature for 5 minutes.
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Aliquoting: Avoid repeated freeze-thaw cycles. Aliquot into light-protective amber tubes (20–

50 µL per tube) and store at -20°C or -80°C.

Working Solutions: Dilute the stock into culture media immediately prior to use. Keep the

final DMSO concentration in the cell assay < 0.1% to prevent solvent toxicity.

Biological Pathway Visualization
The following diagram illustrates the FLT3 signaling cascade and the specific intervention point

of Flt3 Inhibitor IV.
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Figure 1: Mechanism of Action. Flt3 Inhibitor IV blocks the ATP-binding pocket of FLT3,

preventing autophosphorylation and downstream activation of STAT5, RAS, and AKT, ultimately

inducing apoptosis in FLT3-dependent cells.

Protocol A: Cell Viability & IC50 Determination
This assay quantifies the potency of the inhibitor. It is critical to use cell lines with defined FLT3

status to validate selectivity.

Recommended Cell Models:

MV4-11: FLT3-ITD homozygous (Highly Sensitive).

MOLM-13: FLT3-ITD heterozygous (Sensitive).

RS4;11: FLT3 Wild-type (Less Sensitive / Negative Control).

Methodology (MTS/CellTiter 96®):

Seeding: Harvest cells in log-phase growth. Seed MV4-11 cells at 10,000 cells/well in 96-

well plates (100 µL volume). Use RPMI-1640 + 10% FBS.

Equilibration: Incubate plates for 24 hours at 37°C, 5% CO₂.

Treatment:

Prepare a 10 mM stock.

Perform a 1:3 serial dilution in DMSO to generate 9 points (e.g., 10 mM down to 1.5 µM).

Dilute these DMSO points 1:1000 into culture media (2x concentration).

Add 100 µL of the 2x media to the cells.

Final Range: 5 µM down to ~0.7 nM. Final DMSO = 0.1%.

Control: 0.1% DMSO vehicle only.
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Incubation: Incubate for 72 hours. (FLT3 inhibition requires time to induce apoptotic

machinery).

Readout: Add 20 µL MTS reagent. Incubate 2–4 hours. Measure absorbance at 490 nm.

Analysis: Fit data to a 4-parameter logistic (4PL) non-linear regression model.

Expected Result: MV4-11 IC

should range between 10–50 nM. RS4;11 IC

should be significantly higher (>1 µM).

Protocol B: Target Engagement (Western Blot)
To confirm the phenotypic effect is due to FLT3 inhibition and not general toxicity, you must

demonstrate the loss of phosphorylation on FLT3 and its direct substrate STAT5.

Workflow:

Seeding: Seed 3 x 10⁶ MV4-11 cells in 6-well plates (2 mL volume).

Starvation (Optional but Recommended): Reduce FBS to 0.5% for 4 hours prior to treatment

to lower basal background noise.

Treatment: Treat cells with Flt3 Inhibitor IV at 0, 10, 50, and 200 nM for 2 hours.

Note: Phosphorylation inhibition is rapid (minutes to hours), unlike cell death (days).

Lysis: Wash cells with ice-cold PBS containing 1 mM Na₃VO₄ (phosphatase inhibitor). Lyse

in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.

Detection Targets:

p-FLT3 (Tyr591): Primary indicator of autophosphorylation blockade.

Total FLT3: Loading control for the receptor.

p-STAT5 (Tyr694): Key downstream effector in AML.
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GAPDH/Actin: General loading control.

Validation Criteria: A dose-dependent disappearance of the p-FLT3 and p-STAT5 bands

should occur, with near-complete ablation at 50–100 nM. Total FLT3 levels should remain

relatively stable within this short timeframe.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Precipitation in Media
Concentration too high (>10

µM) or improper mixing.

Do not add 100% DMSO stock

directly to the well. Perform an

intermediate dilution in media

(e.g., 10x) before adding to

cells.

High IC50 (>100 nM) in MV4-

11

High serum binding or

compound degradation.

Reduce FBS to 5% during the

assay. Ensure stock was

stored at -20°C and not freeze-

thawed excessively.

No effect on Wild-Type cells Expected biology.

FLT3-WT cells are often

dependent on other pathways

(e.g., RAS) or require FLT3-

Ligand stimulation to show

sensitivity.

Inconsistent Western Blot Phosphatase activity.

Ensure Sodium Orthovanadate

(Na₃VO₄) is fresh and added to

all wash buffers and lysis

buffers. Keep lysates on ice at

all times.
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Context: Describes the synthesis and SAR of the 3-aminoindazole scaffold, characterizing
the amine intermediate (Flt3 Inhibitor IV) and its selectivity profile.

Tse, K. F., et al. (2001). Inhibition of FLT3-mediated transformation by use of a tyrosine

kinase inhibitor. Leukemia, 15(7), 1001–1010.

Context: Establishes the foundational protocols for testing FLT3 inhibitors in MV4-11 and
RS4;11 cell lines.

Merck/Calbiochem Data Sheet. Flt3 Inhibitor IV - CAS 819058-89-4.[2][3]

Context: Source of specific IC50 values (43 nM)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. merckmillipore.com [merckmillipore.com]

2. Buy Fendosal (EVT-268388) | 53597-27-6 [evitachem.com]

3. 6-Gingerol [CAS: 23513-14-6] glixxlabs.com High quality biochemicals supplier
[glixxlabs.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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